6-acetyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Overview
Description
6-acetyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a chemical compound with the molecular formula C9H7NO4S and a molecular weight of 225.22 g/mol . It is known for its versatile applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one are various types of bacteria, fungi, and algae . This compound is known for its potent antimicrobial properties, which are particularly effective against Gram-negative bacteria .
Mode of Action
6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one interacts with its targets by inhibiting key enzymes that are essential for the survival and growth of the microorganisms . This results in the disruption of their metabolic processes, leading to their eventual death .
Biochemical Pathways
The biochemical pathways affected by 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one are those involved in the synthesis of essential components of the microbial cell. By inhibiting enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), this compound disrupts the normal functioning of these pathways, leading to the death of the microorganisms .
Result of Action
The molecular and cellular effects of the action of 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one include the disruption of essential biochemical pathways in microorganisms, leading to their death . This results in the effective control of microbial growth in various environments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one. For instance, this compound is stable in both acidic and alkaline conditions, allowing it to be used in a wide range of environments . Exposure to sunlight or rain may affect its stability . Therefore, it should be stored in a cool, dry place to maintain its effectiveness .
Preparation Methods
The synthesis of 6-acetyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the reaction of 6-acetylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve efficient and cost-effective production .
Chemical Reactions Analysis
6-acetyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-acetyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
6-acetyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can be compared with similar compounds such as:
2-(2-oxopropyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: This compound has a similar structure but differs in the substituents attached to the benzothiazole ring.
6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: Another similar compound with different functional groups that may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications in research and industry .
Properties
IUPAC Name |
6-acetyl-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c1-5(11)6-2-3-7-8(4-6)15(13,14)10-9(7)12/h2-4H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFQIEUHWLHESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=O)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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